1-(1,3-Benzodioxol-5-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone
Description
This compound features a benzodioxole moiety linked via an ethanone bridge to a pyrimidine ring substituted with a phenyl group, a trifluoromethyl group, and a sulfanyl group. The pyrimidine-sulfanyl motif is structurally analogous to bioactive heterocycles, suggesting possible applications in medicinal chemistry or agrochemical research .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O3S/c21-20(22,23)18-9-14(12-4-2-1-3-5-12)24-19(25-18)29-10-15(26)13-6-7-16-17(8-13)28-11-27-16/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMXTVHABRLACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,3-Benzodioxol-5-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C21H20F3N3O6S
- Molecular Weight : 499.5 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:
Antimicrobial Activity
Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties:
- Antibacterial Effects :
- Compounds with a similar benzodioxole structure have shown potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.12 to 0.98 µg/mL, indicating strong efficacy compared to standard antibiotics .
- Antifungal Effects :
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been assessed through its ability to inhibit key inflammatory mediators:
- Research indicates that related compounds inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), which are crucial in the inflammatory response. This inhibition suggests a mechanism by which the compound may reduce inflammation .
Anticancer Activity
The anticancer properties of similar compounds have been explored extensively:
- Cell Proliferation Inhibition :
- Studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The observed effects are attributed to the induction of apoptosis and cell cycle arrest .
- Mechanism of Action :
Case Studies
Several case studies highlight the biological activity of related compounds:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(1,3-Benzodioxol-5-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone exhibit significant anticancer properties. For instance, a study on novel sulfonamide derivatives demonstrated their effectiveness against human liver cancer cells through mechanisms involving apoptosis and cell cycle arrest . The incorporation of the benzodioxole and pyrimidine structures is believed to enhance the binding affinity to target proteins involved in cancer progression.
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Research indicates that similar structures possess inhibitory effects against various bacterial strains, suggesting that the sulfanyl group may play a crucial role in disrupting microbial cell function .
Case Study 1: Synthesis and Evaluation
A notable study synthesized several derivatives of this compound, evaluating their biological activities. The results indicated that modifications to the pyrimidine ring significantly impacted the compounds' anticancer efficacy, with some derivatives showing IC50 values in the low micromolar range against liver cancer cell lines .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of related compounds, revealing that they inhibit key signaling pathways involved in cancer cell proliferation and survival. This was achieved through molecular docking studies that predicted strong interactions between the compounds and target proteins such as kinases involved in cell growth .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5.0 | |
| Compound B | Antimicrobial | 10.0 | |
| Compound C | Anticancer | 7.5 |
Table 2: Structural Modifications and Their Effects
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring’s 2-position sulfanyl group undergoes nucleophilic displacement under controlled conditions. For example:
-
Reaction with Amines : Primary amines (e.g., methylamine) displace the sulfanyl group in polar aprotic solvents (DMF, DMSO) at 80–100°C, yielding 2-aminopyrimidine derivatives .
-
Halogenation : Treatment with N-bromosuccinimide (NBS) or iodine in acetic acid substitutes the sulfanyl group with halogens, forming 2-bromo- or 2-iodopyrimidines.
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methylamine | DMF, 80°C, 12 h | 2-(Methylamino)pyrimidine derivative | N/A | |
| N-Bromosuccinimide | AcOH, 60°C, 6 h | 2-Bromo-4-phenyl-6-(trifluoromethyl)pyrimidine | N/A |
Oxidation of the Sulfanyl Group
The sulfide (-S-) moiety is susceptible to oxidation:
-
Peracid Oxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C forms the sulfoxide (-SO-), while prolonged exposure yields the sulfone (-SO₂-) .
-
H₂O₂-Mediated Oxidation : Hydrogen peroxide in acetic acid selectively oxidizes the sulfide to sulfone under reflux .
Table 2: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 2 h | Sulfoxide | High | |
| H₂O₂/AcOH | Reflux, 4 h | Sulfone | Moderate |
Ring-Opening of the Benzodioxole Moiety
The 1,3-benzodioxole group undergoes acid-catalyzed hydrolysis:
-
HCl-Mediated Hydrolysis : Concentrated HCl at 100°C cleaves the dioxolane ring, generating catechol derivatives. The reaction proceeds via protonation of the oxygen atoms, followed by nucleophilic attack by water .
Mechanistic Insight :
This reactivity is critical for prodrug designs where controlled release of catechol is desired .
Condensation Reactions at the Ethanone Carbonyl
The acetyl group participates in condensation with nucleophiles:
-
Schiff Base Formation : Reacts with hydrazines or hydroxylamines in ethanol under reflux to form hydrazones or oximes, respectively .
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Knoevenagel Condensation : With malononitrile in the presence of piperidine, the ethanone forms α,β-unsaturated nitriles .
Table 3: Condensation Reactions
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux, 8 h | Hydrazone derivative | Antifungal agents | |
| Malononitrile | Piperidine, EtOH, 12 h | α-Cyanocinnamate analog | Fluorescent probes |
Coordination with Metal Ions
The pyrimidine nitrogen and sulfanyl sulfur act as donor sites for metal coordination:
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Cu(II) Complexes : Forms octahedral complexes with Cu(NO₃)₂ in methanol, validated by ESR and UV-Vis spectroscopy .
-
Antimicrobial Activity : Metal complexes exhibit enhanced bioactivity compared to the free ligand, likely due to increased membrane permeability .
Key Data :
-
Cu(II) Complex : λₘₐₓ = 620 nm (d-d transition), μ_eff = 1.73 BM (indicative of mononuclear structure) .
Photochemical Reactions
The trifluoromethyl group stabilizes radical intermediates under UV light:
-
C-S Bond Cleavage : Irradiation at 254 nm in acetonitrile generates phenyl and pyrimidinyl radicals, detected via EPR.
-
Dimerization : Radical intermediates recombine to form bipyrimidine derivatives.
Biological Reactivity
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Trifluoromethyl vs.
- Sulfanyl vs. Thione Linkers: The sulfanyl (-S-) group in the target compound differs from the thione (=S) in dihydropyrimidinones (e.g., ), altering redox stability and hydrogen-bonding capacity.
- Benzodioxole vs. Methoxyphenyl : The benzodioxole ring may enhance metabolic resistance compared to methoxyphenyl derivatives (e.g., ), as the dioxole structure is less prone to oxidative degradation.
Crystallographic and Physical Properties
Table 2: Crystallographic Data Comparison
Analysis :
- The triclinic packing in fluorophenyl-substituted dihydropyrimidinones () contrasts with the monoclinic systems of phenyl analogues (), suggesting substituents influence crystal symmetry.
- The target compound’s benzodioxole and sulfanyl groups may promote unique hydrogen-bonding networks, though experimental data are lacking.
Table 3: Reported Bioactivities of Analogues
Comparison Insights :
- Antimicrobial Potential: Dihydropyrimidinones with thione groups () exhibit direct antimicrobial action, whereas the target compound’s sulfanyl group may confer milder activity but better solubility.
- Agrochemical Utility: The trifluoromethyl-pyrimidine motif in the target compound aligns with known herbicidal agents (e.g., ), though its benzodioxole group may reduce phytotoxicity.
- Pharmacokinetics: The benzodioxole moiety in the target compound could improve CNS penetration compared to non-aromatic analogues ().
Q & A
Basic: How can the synthesis of 1-(1,3-Benzodioxol-5-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone be optimized for yield and purity?
Methodological Answer:
Synthesis optimization should focus on multi-step strategies:
Core Pyrimidine Formation : Use Biginelli-like cyclocondensation (e.g., thiourea, trifluoromethyl ketones, and aldehydes) under acidic conditions to construct the 4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl scaffold. Monitor regioselectivity using HPLC .
Sulfanyl Ethanone Coupling : Introduce the sulfanyl group via nucleophilic substitution (e.g., thiols with activated halides) or Mitsunobu reactions. Protect the benzodioxol-5-yl moiety with acetyl groups to prevent side reactions .
Purification : Employ column chromatography with gradient elution (hexane:ethyl acetate) followed by recrystallization from ethanol/water mixtures to isolate high-purity crystals .
Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:
X-ray Crystallography : Resolve bond angles and hydrogen-bonding networks (e.g., triclinic P1 symmetry observed in related pyrimidine derivatives). Use SHELX97 for refinement .
NMR Spectroscopy : Assign peaks using 2D experiments (¹H-¹³C HSQC/HMBC) to confirm connectivity. The trifluoromethyl group will show a distinct ¹⁹F NMR signal at ~-60 ppm .
Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (±2 ppm accuracy). Fragmentation patterns help identify the benzodioxole and pyrimidine moieties .
Advanced: How can computational modeling predict the compound’s reactivity or biological target interactions?
Methodological Answer:
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets for energy minimization .
Molecular Docking : Simulate binding to potential targets (e.g., kinases) using AutoDock Vina. Compare binding affinities with known inhibitors and validate via MD simulations (NAMD, 100 ns) to assess stability .
ADMET Prediction : Tools like SwissADME can estimate solubility (LogP) and cytochrome P450 interactions to prioritize in vitro testing .
Advanced: What experimental design strategies address contradictions in biological activity data across studies?
Methodological Answer:
Split-Plot Design : Test variables (e.g., concentration, cell line) systematically. Assign trellis systems (main plots), rootstocks (subplots), and temporal replicates (sub-subplots) to isolate confounding factors .
Dose-Response Curves : Use 4-parameter logistic models (GraphPad Prism) to calculate IC₅₀ values. Include positive controls (e.g., staurosporine) and normalize to solvent-only baselines .
Meta-Analysis : Apply Fisher’s exact test to reconcile discrepancies in activity datasets (e.g., conflicting IC₅₀ values between bacterial vs. mammalian assays) .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
Fragment Replacement : Systematically substitute the benzodioxole ring with bioisosteres (e.g., methylenedioxyphenyl → dimethoxyphenyl) and assay for potency changes .
Sulfanyl Group Optimization : Replace the sulfanyl linker with sulfonyl or amine groups to evaluate steric/electronic effects on target binding. Use SPR to measure kinetic parameters (ka/kd) .
3D-QSAR Modeling : Align derivatives in CoMFA/CoMSIA grids (SYBYL-X) to correlate spatial electrostatic/hydrophobic fields with activity trends .
Advanced: What methodologies assess the compound’s stability under varying storage conditions?
Methodological Answer:
Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via UPLC-MS and identify byproducts (e.g., hydrolysis of the sulfanyl group) .
Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Use ANOVA to compare degradation rates between conditions .
Cryopreservation : Lyophilize aliquots with trehalose (1:1 w/w) and store at -80°C. Confirm long-term stability (>12 months) via DSC to detect polymorphic transitions .
Advanced: How can crystallographic data resolve discrepancies in reported molecular conformations?
Methodological Answer:
Hydrogen Bond Analysis : Compare packing motifs (e.g., N–H···S vs. C–H···O interactions) across crystal structures. Use Mercury to visualize intermolecular networks .
Torsion Angle Validation : Overlay CIF files (Olex2) to identify deviations in the benzodioxole-pyrimidine dihedral angle (±5° tolerance). Correlate with DFT-optimized geometries .
Polymorph Screening : Recrystallize from 10 solvents (e.g., DMSO, acetonitrile) and compare unit cell parameters (PXRD) to detect undesired crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
